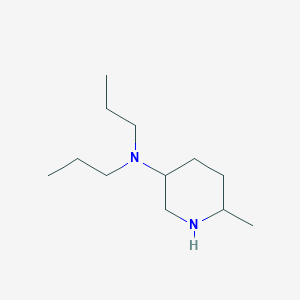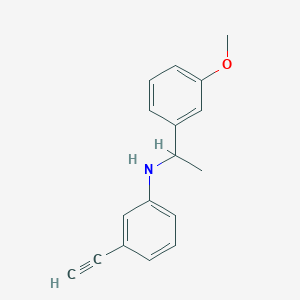
3-Ethynyl-N-(1-(3-methoxyphenyl)ethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline is an organic compound with the molecular formula C17H17NO and a molecular weight of 251.32 g/mol . This compound is characterized by the presence of an ethynyl group attached to an aniline moiety, which is further substituted with a 3-methoxyphenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline typically involves the coupling of an ethynyl group with an aniline derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of a nitro group can produce an amine.
科学研究应用
3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
作用机制
The mechanism of action of 3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxyphenyl group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects .
相似化合物的比较
Similar Compounds
- 3-ethynyl-N-[1-(3-hydroxyphenyl)ethyl]aniline
- 3-ethynyl-N-[1-(3-chlorophenyl)ethyl]aniline
- 3-ethynyl-N-[1-(3-fluorophenyl)ethyl]aniline
Uniqueness
3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other similar compounds .
属性
分子式 |
C17H17NO |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
3-ethynyl-N-[1-(3-methoxyphenyl)ethyl]aniline |
InChI |
InChI=1S/C17H17NO/c1-4-14-7-5-9-16(11-14)18-13(2)15-8-6-10-17(12-15)19-3/h1,5-13,18H,2-3H3 |
InChI 键 |
RQMJAMBWDZUMST-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=CC=C1)OC)NC2=CC=CC(=C2)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Potassium [(4-cyanooxan-4-yl)methyl]trifluoroboranuide](/img/structure/B13478617.png)
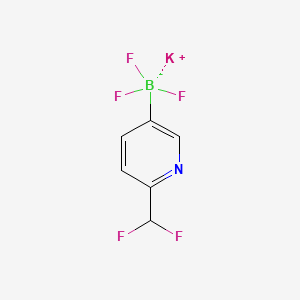
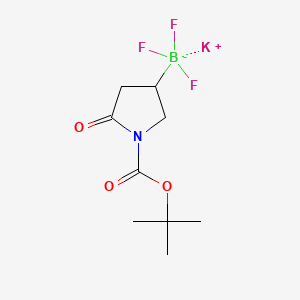
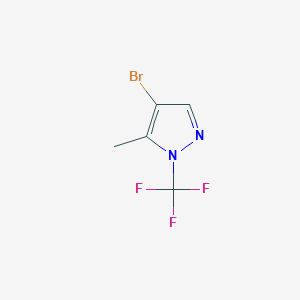
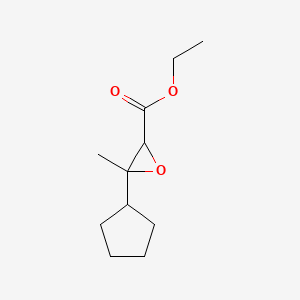
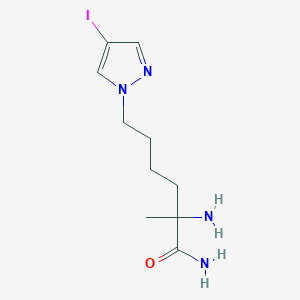
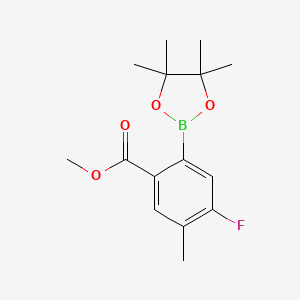
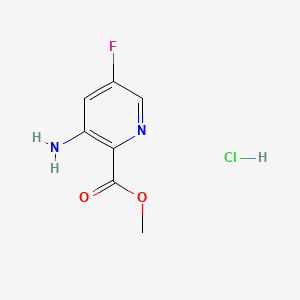
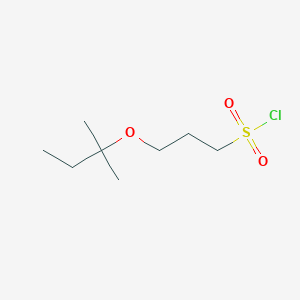
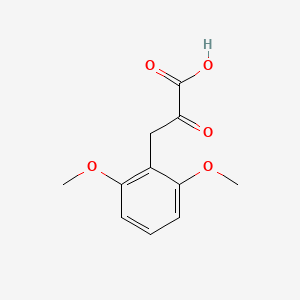
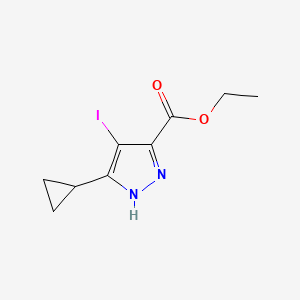
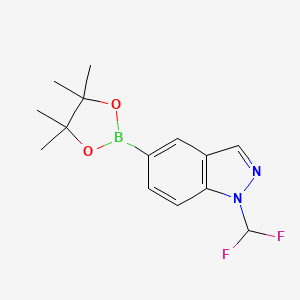
![1-[5-(2-bromophenyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13478684.png)
